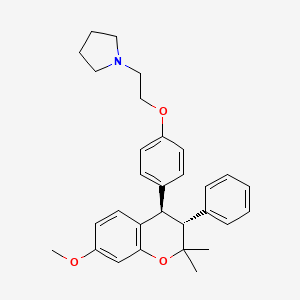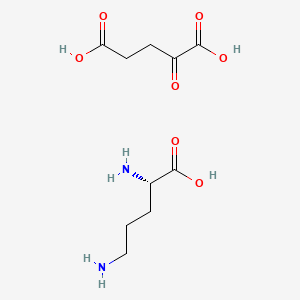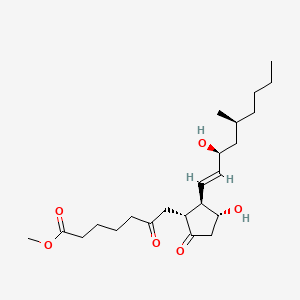![molecular formula C26H28N7O11S3 B1677556 (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 108353-14-6](/img/structure/B1677556.png)
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Overview
Description
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known by its chemical identifier EVT-275629, is a synthetic antibiotic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves a series of chemical reactions that are meticulously controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes the following steps:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities.
Reaction Conditions: The reactants are subjected to specific conditions such as temperature, pressure, and pH to facilitate the desired chemical reactions.
Intermediate Formation: Various intermediates are formed during the synthesis, which are then further reacted to form the final compound.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of reactants are processed in industrial reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
Chemical Reactions Analysis
Types of Reactions
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and enhance its properties.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s characteristics.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced antimicrobial properties or reduced toxicity .
Scientific Research Applications
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying synthetic routes and reaction mechanisms.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential use in treating bacterial infections and as a part of combination therapies.
Industry: Utilized in the development of new antibiotics and antimicrobial coatings
Mechanism of Action
The mechanism of action of (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves:
Inhibition of DNA Replication: The compound targets bacterial DNA replication machinery, preventing the bacteria from multiplying.
Disruption of Cell Wall Synthesis: It interferes with the synthesis of the bacterial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: The compound binds to bacterial ribosomes, inhibiting protein synthesis and leading to bacterial cell death
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate include:
Metronidazole: A nitroimidazole antibiotic used to treat various infections.
Penicillin: A beta-lactam antibiotic widely used to treat bacterial infections.
Cephalosporins: A group of beta-lactam antibiotics with a broad spectrum of activity.
Uniqueness
This compound is unique due to its specific mechanism of action and its potential to overcome certain types of bacterial resistance that other antibiotics may not effectively address. Its synthetic nature also allows for modifications to enhance its properties and reduce side effects.
Properties
CAS No. |
108353-14-6 |
|---|---|
Molecular Formula |
C26H28N7O11S3 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
(6S,7S)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-[[1-(2-hydroxyethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C26H25N7O9S3/c27-26-28-14(11-45-26)18(29-21(37)15-7-16(35)17(36)8-32(15)42)22(38)30-19-23(39)33-20(25(40)41)12(10-44-24(19)33)9-43-13-1-3-31(4-2-13)5-6-34/h1-4,7-8,11,18-19,24,34,42H,5-6,9-10H2,(H5-,27,28,29,30,36,37,38,40,41)/t18?,19-,24-/m0/s1 |
InChI Key |
FQRIHMKPNWMVCQ-ZAZMHIJSSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
Isomeric SMILES |
C1C(=C(N2[C@@H](S1)[C@H](C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC(=N3)N)NC(=O)C4=CC(=O)C(=CN4O)O)C(=O)[O-])CSC5=CC=[N+](C=C5)CCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(2-(2-aminothiazol-4-yl)-2-(1,5-dihydroxy-4-pyridone-2-carboxamido)acetamido)-3-((1-(2-hydroxyethyl)pyridinium-4-yl)thiomethyl)ceph-3-em-4-carboxylate MT 0703 MT 0703S MT-0703 MT0703 MT0703S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(8S,11R,13S,14S,17R)-11-(4-acetylphenyl)-13-methyl-3'-methylidenespiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B1677477.png)
![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)










